DBCO-NHCO-PEG2-Biotin
Description
Evolution and Significance of Site-Specific Bioconjugation in Chemical Biology
The ability to modify proteins and other biomolecules at specific sites has been a long-standing goal in chemical biology. nih.govucl.ac.uk Early methods often resulted in heterogeneous mixtures, where the modifying agent was attached to multiple, and often random, locations on the biomolecule. ucl.ac.uk This lack of control could lead to unpredictable effects on the biomolecule's structure and function.
The advent of site-specific bioconjugation techniques has been a transformative development, allowing for the creation of homogenous bioconjugates with precisely defined structures. ucl.ac.uknih.gov This has been instrumental in fields such as drug development, where antibody-drug conjugates (ADCs) with specific drug-to-antibody ratios exhibit improved therapeutic indices. susupport.com Site-specific modification can be achieved through various strategies, including the genetic incorporation of unnatural amino acids with unique chemical handles or the targeting of specific, naturally occurring amino acids like cysteine. nih.govrsc.org The ability to dictate the exact point of attachment ensures that the biological activity of the protein is preserved and allows for a more detailed study of its function. nih.gov
Principles of Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC)
"Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. chempep.comwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, but the cytotoxicity of the copper catalyst limits its application in living systems. chempep.cominterchim.fr
This limitation spurred the development of copper-free click chemistry, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). chempep.comaxispharm.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with an azide (B81097) without the need for a metal catalyst. interchim.frrsc.org The driving force for this reaction is the release of ring strain in the cyclooctyne as it forms a stable triazole ring with the azide. chempep.com This reaction is a type of [3+2] cycloaddition. chempep.com The key advantages of SPAAC are its bioorthogonality, meaning the reacting groups (azide and cyclooctyne) are absent in and non-reactive with native biological systems, and its ability to proceed under physiological conditions. chempep.com This makes it an ideal tool for labeling and tracking molecules in living cells and organisms. axispharm.comrsc.org
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Limited by copper toxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes show improved kinetics |
| Key Reactants | Terminal alkyne, azide | Strained cyclooctyne (e.g., DBCO), azide |
| Byproducts | Minimal | Minimal |
Fundamental Role of Biotin-Streptavidin Affinity in Contemporary Molecular Probing
The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). gatorbio.comwikipedia.orgthermofisher.com This exceptionally high affinity and specificity form the basis of a vast array of detection, purification, and immobilization techniques in molecular biology and biotechnology. thermofisher.comlabmanager.com2bscientific.com
Biotinylation, the process of attaching biotin to a molecule of interest, allows for its subsequent detection or capture using streptavidin that has been conjugated to a reporter molecule (like a fluorescent dye or an enzyme) or immobilized on a solid support. labmanager.comcreative-proteomics.com The small size of biotin means it rarely interferes with the function of the labeled molecule. labmanager.com This robust and versatile system is employed in a multitude of applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, immunohistochemistry, affinity chromatography, and cell sorting. thermofisher.comlabmanager.com2bscientific.com
Table 2: Kinetic and Affinity Parameters of Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | gatorbio.comwikipedia.org |
| Association Rate Constant (kon) | 1.3 x 10⁷ M⁻¹s⁻¹ | researchgate.net |
| Dissociation Rate Constant (koff) | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | nih.gov |
Note: Kinetic parameters can vary depending on the specific experimental conditions and biotin derivative used. plos.orgnih.gov
Contextualizing DBCO-NHCO-PEG2-Biotin as a Multifunctional Bioorthogonal Reagent in Research
This compound is a heterobifunctional molecule that elegantly combines the key features discussed above. medchemexpress.com Its structure consists of three essential components:
A Dibenzocyclooctyne (DBCO) group: This provides the "click" functionality for copper-free SPAAC reactions, enabling covalent attachment to azide-modified molecules. medchemexpress.com
A Biotin moiety: This serves as a high-affinity tag for detection, purification, or immobilization via the biotin-streptavidin interaction.
A Polyethylene (B3416737) Glycol (PEG) spacer (PEG2): The short, hydrophilic PEG2 linker enhances the solubility of the reagent in aqueous buffers, which is crucial for biological applications. precisepeg.comchempep.com It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules. precisepeg.comchempep.com
This trifecta of functionalities makes this compound a powerful tool for a variety of research applications. For instance, a researcher can first use the DBCO group to label an azide-containing biomolecule within a complex biological sample (e.g., a live cell). Subsequently, the biotin tag can be used to isolate the labeled biomolecule using streptavidin-coated beads or to visualize it using a streptavidin-fluorophore conjugate. This reagent is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C36H45N5O6S |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1 |
InChI Key |
KKCXTNYILYAGMI-CQUMZHQQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Characterization Strategies for Research Applications
Established and Emerging Synthetic Pathways for DBCO-NHCO-PEG2-Biotin
The synthesis of this compound is a multi-step process that involves the strategic coupling of its three core components: the dibenzocyclooctyne (DBCO) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the biotin (B1667282) molecule. The most established pathway involves the formation of an amide bond between an amine-functionalized DBCO-PEG linker and an activated biotin derivative.
Established Synthetic Pathway:
A common and established method for synthesizing this compound involves a coupling reaction between a DBCO-PEG2-amine and an N-hydroxysuccinimide (NHS)-activated biotin. This approach is widely used due to the high efficiency and specificity of the amine-NHS ester reaction under mild conditions.
The general steps are as follows:
Synthesis of Precursors: The two primary precursors are synthesized or procured:
DBCO-PEG2-Amine: This involves linking a short, two-unit polyethylene glycol (PEG2) spacer to a DBCO derivative, terminating in a primary amine.
Biotin-NHS Ester: Biotin is activated at its carboxylic acid group with N-hydroxysuccinimide. This is typically achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of NHS. researchgate.netnih.gov
Amide Bond Formation: DBCO-PEG2-Amine is reacted with Biotin-NHS ester in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) to neutralize the released NHS and any acid impurities. nih.gov The primary amine of the DBCO-PEG2 moiety nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. biochempeg.com
Emerging Synthetic Pathways:
While the amine-NHS ester coupling is a robust method, emerging research focuses on improving efficiency, yield, and modularity. One area of development is the use of alternative coupling reagents for the amide bond formation that may offer higher yields or be more suitable for sensitive substrates. Additionally, solid-phase synthesis approaches, while more common for peptides and oligonucleotides, are being explored for the assembly of such linkers to simplify purification.
Another emerging strategy involves building the molecule in a different order, for instance, by first synthesizing a Biotin-PEG2-acid and then coupling it to a DBCO-amine derivative using carbodiimide (B86325) chemistry. vectorlabs.com This can sometimes offer advantages in terms of precursor stability and solubility.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
To ensure the synthesized this compound is structurally correct and of high purity for research applications, a combination of advanced analytical techniques is employed.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the covalent structure of the molecule.
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of all protons in the molecule. Key diagnostic signals include the aromatic protons of the DBCO moiety (typically in the 7.0-8.0 ppm range), the characteristic protons of the biotin ring system, and the ethylene (B1197577) glycol protons of the PEG spacer (usually around 3.6 ppm). researchgate.net The integration of these signals can confirm the ratio of the different components.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound. researchgate.net This technique provides a highly accurate mass measurement that can confirm the elemental composition of the synthesized molecule, matching it to its chemical formula (C₃₅H₄₃N₅O₆S). nih.gov ESI-MS is particularly well-suited for analyzing PEGylated molecules. walshmedicalmedia.comsciex.com
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. vectorlabs.com
Detectors: A UV detector is commonly used, as the DBCO moiety has a strong chromophore. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be used, which are sensitive to non-chromophoric components.
The following table summarizes the typical analytical data used to characterize this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to DBCO aromatic protons, biotin ring protons, and PEG spacer ethylene units in the correct ratio. |
| ¹³C NMR | Structural Elucidation | Resonances for all unique carbon atoms, including the carbonyl of the newly formed amide bond. |
| HRMS (ESI) | Molecular Weight Confirmation | A measured mass that corresponds to the calculated exact mass of the molecule (e.g., [M+H]⁺, [M+Na]⁺). |
| RP-HPLC | Purity Assessment | A single major peak, with the area percentage indicating the purity level (e.g., ≥95%). |
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For academic research, where syntheses are often performed on a smaller scale (milligram to gram), optimization of reaction conditions is crucial to maximize yield and purity, while minimizing the use of expensive reagents.
Key Parameters for Optimization:
Stoichiometry of Reactants: The molar ratio of the amine and the activated ester can significantly impact the reaction outcome. While a 1:1 ratio is theoretically sufficient, a slight excess (e.g., 1.1 to 1.5 equivalents) of the less expensive or more stable reagent is often used to drive the reaction to completion. nih.gov
Coupling Reagents: For syntheses that involve forming the amide bond from a carboxylic acid and an amine directly, the choice of coupling reagents is critical. Combinations like EDC with HOAt (1-hydroxy-7-azabenzotriazole) and a base like DIPEA have been shown to be highly efficient for a wide range of substrates, often providing high conversion yields. acs.orgnih.govnih.gov
Reaction Solvent and Temperature: The choice of solvent is important for ensuring that all reactants are fully dissolved. Anhydrous DMF or DCM are commonly used. Most amide coupling reactions proceed efficiently at room temperature. nih.gov In some cases, gentle heating might be employed to increase the reaction rate, but this must be balanced against the potential for side reactions or degradation of sensitive functional groups.
Reaction Time: The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC) or LC-MS, to determine the optimal reaction time. Reactions are often run for several hours to overnight to ensure completion. glenresearch.com
pH Control: For reactions in aqueous or partially aqueous systems, maintaining an optimal pH is crucial. For NHS-ester couplings with primary amines, a pH range of 7 to 9 is generally considered optimal to ensure the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. youtube.com
Purification Strategy: The final yield and purity are highly dependent on the purification method. For this compound, which is a relatively nonpolar molecule, purification is typically achieved by silica (B1680970) gel column chromatography. The choice of the eluent system is critical for separating the product from unreacted starting materials and byproducts. Following column chromatography, a final purification by preparative HPLC may be employed to achieve very high purity.
The following table provides a summary of typical conditions for the academic scale synthesis of this compound.
| Parameter | Typical Condition | Rationale |
| Reactants | DBCO-PEG2-Amine, Biotin-NHS Ester | High efficiency of amine-NHS ester ligation. |
| Stoichiometry | 1.0 : 1.1-1.2 (Amine : NHS Ester) | A slight excess of the activated ester can drive the reaction to completion. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and facilitates the reaction. |
| Base | DIPEA or Triethylamine | Scavenges acidic byproducts without being nucleophilic. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without causing degradation. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS to ensure completion. |
| Purification | Silica Gel Chromatography, followed by Preparative HPLC | Effective for removing unreacted starting materials and byproducts to achieve high purity. |
By carefully controlling these parameters, researchers can achieve reliable and high-yielding syntheses of this compound for their specific research needs.
Mechanistic Insights into Bioconjugation and Molecular Interactions Mediated by Dbco Nhco Peg2 Biotin
Detailed Reaction Kinetics and Thermodynamics of DBCO-Azide Cycloaddition
The core of DBCO-NHCO-PEG2-Biotin's utility lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. precisepeg.com This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. interchim.frglenresearch.com Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. aatbio.comlifetein.com
The high reactivity of the DBCO group is driven by the severe ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy of the [3+2] cycloaddition with azides. interchim.frglenresearch.com This results in a rapid, efficient, and highly selective reaction that proceeds under mild, physiological conditions (aqueous media, room temperature) to form a stable triazole linkage. interchim.fraatbio.cominterchim.fr The reaction is bioorthogonal, as neither the DBCO nor the azide (B81097) group reacts with common biological functional groups like amines or sulfhydryls. aatbio.comconju-probe.com
The kinetics of the SPAAC reaction are typically second-order. The reaction rate is influenced by the specific structure of both the cyclooctyne and the azide partner, as well as the solvent conditions. nih.govresearchgate.net Research has shown that increasing the water content in the reaction media can accelerate the reaction rate. researchgate.net The progress of the reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 310 nm, which diminishes as the alkyne is consumed. aatbio.com
| Reactants | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| DBCO + Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | nih.gov |
| DBCO + Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | nih.gov |
| DBCO + Azido-Purine Nucleoside | 0.11 | Not specified | nih.gov |
| DBCO + Azide C28 | 1.47 | 80% DMSO | researchgate.net |
| DBCO + Azide C28 | 3.15 | 20% DMSO in PBS | researchgate.net |
Characterization of Biotin-Streptavidin/Avidin (B1170675) Binding Affinity in Conjugate Systems
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an extremely low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.gov This high-affinity, rapid, and specific binding is exploited in a vast array of biotechnological applications. biochempeg.comnih.gov In the context of conjugates like this compound, the biotin (B1667282) moiety functions as a robust molecular handle for detection, purification, or immobilization. precisepeg.com
The integrity of this high-affinity interaction depends on the accessibility of the biotin molecule to the binding pockets of streptavidin or avidin. When biotin is conjugated to a larger biomolecule, steric hindrance can impede this interaction. The inclusion of a spacer arm, such as the PEG linker in this compound, is crucial for mitigating this issue. precisepeg.combaseclick.eu The flexible PEG linker extends the biotin moiety away from the surface of the conjugated biomolecule, enhancing its accessibility and ensuring efficient binding to streptavidin. baseclick.eutocris.com
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates one of the strongest known non-covalent biological interactions. | nih.gov |
| Binding Stoichiometry | 4 Biotin : 1 Streptavidin | Streptavidin is a tetramer with four available biotin-binding sites. | nih.gov |
| Complex Stability | Resistant to pH, temperature, and denaturing agents. | Ensures the stability of the complex under various experimental conditions. | nih.gov |
Influence of PEG Linker Length and Composition on Bioconjugation Efficiency and Conjugate Functionality
Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to serve as flexible, hydrophilic spacers. precisepeg.com The inclusion of a PEG linker in a reagent like this compound imparts several beneficial properties that enhance the functionality of the final conjugate. precisepeg.comprecisepeg.com Key advantages include improved aqueous solubility, reduced immunogenicity, enhanced stability against enzymatic degradation, and minimized steric hindrance. precisepeg.com
The length of the PEG chain is a critical parameter that must be optimized for specific applications. precisepeg.commdpi.com this compound contains a short, discrete PEG linker with two ethylene (B1197577) glycol units.
Short PEG Linkers (e.g., PEG2-PEG12): These are often used when a compact structure is desired. precisepeg.com A short PEG2 linker provides sufficient spacing to reduce steric hindrance between the conjugated molecule and the biotin tag, enhancing biotin-streptavidin binding efficiency, without introducing excessive flexibility or size. tocris.comnih.gov
Long PEG Linkers (e.g., >1 kDa): Longer chains are preferred for significantly improving the solubility and circulation half-life of therapeutic conjugates. precisepeg.commdpi.com They provide a greater "stealth" effect, shielding the conjugate from the immune system and proteolytic enzymes. mdpi.com However, in some contexts, excessively long linkers can negatively impact the biological activity or targeting ability of the conjugate. mdpi.com
Research has demonstrated that the optimal PEG linker length is highly dependent on the specific biological system being studied. For example, one study on nanocarrier targeting of dendritic cells found that a shorter PEG linker (0.65 kDa) was optimal for one cell line, whereas a longer linker (5 kDa) was required for efficient targeting of other primary cell types. mdpi.com The PEG2 linker in this compound offers a balance, providing the fundamental benefits of PEGylation for many standard labeling and detection applications. axispharm.combroadpharm.com
| Property | Short PEG Linkers (e.g., PEG2) | Long PEG Linkers (e.g., >1 kDa) | Reference |
|---|---|---|---|
| Primary Use | Compact labeling, reducing steric hindrance over short distances. | Improving solubility, extending in vivo circulation time, reducing immunogenicity. | precisepeg.commdpi.com |
| Steric Hindrance | Effectively reduces local steric effects for binding assays. | Provides significant spatial separation for large biomolecules. | precisepeg.com |
| Solubility Enhancement | Moderate increase in hydrophilicity. | Substantial increase in solubility for hydrophobic molecules. | precisepeg.com |
| Impact on Activity | Less likely to interfere with the function of the conjugated molecule. | May reduce binding affinity or cytotoxicity in some cases. | mdpi.com |
Investigating the Role of the NHCO Amide Linkage in Reagent Stability and Reactivity
Furthermore, the DBCO functional group can exhibit a gradual loss of reactivity over time during storage, potentially due to oxidation or the addition of water across the triple bond. broadpharm.com Therefore, while the NHCO amide linkages provide a stable framework, the practical stability and shelf-life of the reagent are determined by the integrity of the DBCO ring. The amide bond itself does not participate in the click reaction but serves as a reliable covalent tether, ensuring the biotin-PEG portion is successfully attached to the target molecule following the DBCO-azide ligation.
Applications of Dbco Nhco Peg2 Biotin in Chemical Biology and Biomedical Research
DBCO-NHCO-PEG2-Biotin is a versatile chemical tool used in bioconjugation, a process of linking molecules to create more complex and functional systems. This compound features three key components: a Dibenzocyclooctyne (DBCO) group, a Biotin (B1667282) molecule, and a short polyethylene (B3416737) glycol (PEG2) spacer. The DBCO group enables a highly specific and efficient reaction with azide-functionalized molecules through a catalyst-free process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry. The biotin tag serves as a powerful handle for detection, purification, or immobilization using its high-affinity interaction with streptavidin proteins. The PEG spacer enhances solubility and reduces potential steric hindrance. These features make this compound a valuable reagent for the targeted labeling of various biomolecules.
Targeted Labeling of Biomolecules and Subcellular Structures
The ability to selectively tag and study biomolecules within their native environment is a cornerstone of chemical biology. This compound facilitates this by allowing researchers to attach a biotin label to a wide range of azide-modified targets, from proteins to nucleic acids, enabling their visualization and functional analysis.
In proteomics and interactomics, understanding protein function, localization, and interactions is paramount. This compound provides a robust method for biotinylating proteins of interest for subsequent analysis.
Site-specific labeling ensures that a functional tag is attached to a precise location on a protein, minimizing disruption to its native structure and function. The strategy for using this compound involves a two-step process. First, an azide (B81097) group is selectively introduced into the target protein. This can be achieved through various methods, including the enzymatic modification of specific amino acid residues or the incorporation of unnatural amino acids containing azide moieties during protein expression.
Once the protein is azide-functionalized, it can be reacted with this compound. The DBCO group reacts specifically with the introduced azide via SPAAC, resulting in a stable, covalently labeled protein with a biotin tag at the desired location. This method has been successfully used to functionalize antibodies and other proteins for applications in targeted drug delivery and immunoassays. For example, DEC205 antibodies have been site-specifically modified with a DBCO moiety, preparing them for bioorthogonal conjugation to azide-containing polymers.
Table 1: Research Findings on Site-Specific Protein Functionalization
| Target Protein | Method of Azide/DBCO Introduction | Purpose of Labeling | Research Outcome |
| DEC205 Antibody | Enzymatic modification using bacterial transglutaminase (BTG) to attach a DBCO-lysine surrogate. | Preparation for bioorthogonal conjugation to azide-functionalized polyplexes for pDNA vaccine applications. | Successful and intact functionalization of the antibody with one DBCO moiety on average was achieved. |
| Apolipoprotein A1 (ApoA1) | Azide groups introduced via NHS ester chemistry, followed by reaction with DBCO-functionalized liposomes. | Covalent immobilization of proteins onto nanocarriers while preserving structural integrity. | The SPAAC reaction successfully immobilized azide-modified ApoA1 proteins onto DBCO-functionalized liposomes. |
| Protein A | DBCO-PEG5-NHS ester was reacted with primary amines on Protein A. | Creation of Protein A membrane adsorbers for antibody purification. | Protein A was successfully conjugated with DBCO groups, enabling it to be "clicked" onto azide-functionalized membranes. |
| General Proteins | N-terminal acylation of proteins with a Gly-His tag sequence to introduce an azide, followed by reaction with DBCO-PEG4-biotin. | To develop a general method for site-selective protein biotinylation. | The two-step method proved effective for selectively biotinylating proteins like GH6-EGFP at the N-terminus. |
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of entire enzyme families directly in complex biological systems. The modern ABPP workflow often employs a two-step approach that leverages bioorthogonal chemistry. This method improves cell permeability and experimental flexibility by using smaller, less bulky probes in the initial labeling step.
In this workflow, an activity-based probe (ABP) is designed with two key features: a reactive group that covalently binds to the active site of a target enzyme and a bioorthogonal handle, typically an azide. After the azide-modified ABP has labeled its target enzymes within a proteome, the cells or lysate are treated with a DBCO-containing reporter tag, such as this compound. The DBCO group on the biotin reagent reacts with the azide on the ABP-enzyme complex.
This "click" reaction attaches the biotin tag to the active enzymes. The biotinylated proteins can then be enriched using streptavidin-coated beads and identified by mass spectrometry. This allows for the specific identification and quantification of functionally active enzymes, providing insights into cellular processes and disease states.
Table 2: General Workflow for ABPP using this compound
| Step | Description | Key Reagents | Purpose |
| 1. Probe Incubation | A complex biological sample (e.g., cell lysate, live cells) is incubated with an activity-based probe (ABP) containing an azide handle. | Azide-functionalized Activity-Based Probe (ABP) | The ABP selectively and covalently binds to the active site of target enzymes. |
| 2. Removal of Excess Probe | Unbound ABP is removed through methods like protein precipitation or size exclusion chromatography. | Washing/Precipitation buffers | To reduce background signal from unreacted probes. |
| 3. Bioorthogonal Ligation | This compound is added to the sample. | This compound | The DBCO group "clicks" onto the azide handle of the ABP-enzyme complex, attaching the biotin tag. |
| 4. Affinity Purification | The biotinylated proteins are captured and enriched from the complex mixture using streptavidin-coated beads. | Streptavidin-agarose or magnetic beads | To isolate the labeled active enzymes for analysis. |
| 5. Proteomic Analysis | The enriched proteins are digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Trypsin, Mass Spectrometer | To identify and quantify the active enzymes that were labeled by the ABP. |
Nucleic Acid Modification for Genomic and Transcriptomic Research
Labeling of nucleic acids is fundamental for a variety of applications in genomics and transcriptomics, including gene detection, quantification, and pull-down assays. This compound provides a method for biotinylating azide-modified DNA and RNA.
A common strategy to label newly synthesized DNA or RNA involves the enzymatic incorporation of azide-modified nucleoside triphosphates (e.g., Azido-dUTP, Azido-CTP) by DNA or RNA polymerases during processes like PCR, reverse transcription, or in vitro transcription. Once these azide-bearing nucleotides are integrated into the nucleic acid polymer, the entire strand becomes functionalized with multiple azide handles.
These azide groups can then be specifically labeled by reaction with this compound. The resulting biotinylated DNA or RNA can be used for various downstream applications. For detection, the biotin tag can be bound by streptavidin conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent readouts. For capture assays, the biotinylated nucleic acids can be immobilized on streptavidin-coated surfaces or beads, allowing for the isolation and purification of specific sequences or their binding partners.
Synthetic oligonucleotides (short single-stranded DNA or RNA molecules) and aptamers (oligonucleotides that bind to specific targets) are widely used in diagnostics, therapeutics, and as research tools. These molecules can be chemically synthesized to include an azide modification at a precise location, such as the 5' or 3' terminus or at an internal position.
This pre-installed azide handle allows for a straightforward and efficient one-step conjugation with this compound in solution. The resulting biotinylated oligonucleotide or aptamer is highly pure and can be used for a multitude of purposes. Common applications include immobilization onto streptavidin-coated biosensor surfaces for diagnostic assays, affinity purification of target molecules, and in fluorescence-based detection systems.
Cell Surface Bioconjugation for Membrane Biology Investigations
The plasma membrane is a dynamic and complex environment that mediates a cell's interaction with its surroundings. The ability to specifically label and track components of the cell surface is crucial for understanding its biology. This compound, in conjunction with metabolic labeling strategies, provides a robust method for achieving this.
Labeling of Glycans and Lipids on Cellular Membranes
The surface of a cell is adorned with a dense layer of glycans (the glycocalyx) and is composed of a lipid bilayer, both of which are critical for cellular function. This compound facilitates the specific labeling of these components through a two-step process. First, cells are cultured with precursor molecules containing an azide group, such as azido sugars or azido-modified lipids. These precursors are metabolically incorporated into the cell's glycans or lipid membranes. Subsequently, the cells are treated with this compound. The DBCO group on the reagent reacts specifically with the azide groups on the cell surface via copper-free click chemistry, a highly efficient and biocompatible reaction. This results in the covalent attachment of a biotin tag to the targeted glycans or lipids. vectorlabs.combaseclick.eu
The efficiency of this labeling strategy allows for the sensitive detection and visualization of these membrane components. For instance, studies have shown that this method can be used to label cell surface glycans and lipids in live cells without the need for cytotoxic copper catalysts. vectorlabs.com The hydrophilic PEG spacer in the this compound molecule enhances its water solubility and reduces non-specific binding, leading to cleaner and more specific labeling.
| Cell Type | Azide-Modified Precursor | Labeled Biomolecule | Downstream Application | Reference |
| Various cell lines | Azido sugars (e.g., Ac4ManNAz) | Cell surface sialoglycoproteins | Fluorescence imaging, proteomic analysis | nih.gov |
| NIH-3T3 cells | Azidocholines (e.g., AECho) | Choline phospholipids | Two-color fluorescence imaging | harvard.edu |
| RAW 264.7 macrophages | Azide-PEG4-biotin (in conjunction with DBCO-lipids) | Membrane lipids | Confocal microscopy, flow cytometry | nih.gov |
Surface Receptor Probing and Ligand Internalization Studies
Understanding the dynamics of cell surface receptors, including their trafficking and internalization upon ligand binding, is fundamental to cell biology and pharmacology. The biotin tag introduced by this compound serves as a versatile handle for studying these processes. Once cell surface proteins, such as receptors, are biotinylated using the metabolic labeling and click chemistry approach, their fate can be tracked.
For example, after a specific stimulus, the internalization of biotinylated receptors can be monitored and quantified. nih.gov This can be achieved by treating the cells with a membrane-impermeable quenching agent that removes the biotin from the cell surface, leaving only the internalized, protected biotinylated receptors. These internalized receptors can then be detected and quantified in cell lysates using streptavidin-based assays. This pulse-chase covalent labeling approach allows for the direct monitoring of the relative number of internalized receptors after agonist stimulation. nih.gov
| Receptor Type | Cell Line | Method | Key Finding | Reference |
| G protein-coupled receptors (GPCRs) | CHO cells | HaloTag-based pulse-chase with biotin ligand | Development of a novel GPCR internalization assay | nih.gov |
| Neurotransmitter receptors | Brain slices | Surface biotinylation and isolation | Quantitative analysis of receptor expression and internalization | susos.com |
| General cell surface proteins | COS-7 cells | SUSPECS with sulfo-DBCO-biotin | Specific labeling of cell surface proteins for proteomic analysis | nih.gov |
Glycan Labeling for Glycomics and Glycobiology Research
Glycans play pivotal roles in a vast array of biological processes, and their comprehensive analysis (glycomics) is essential for understanding health and disease. This compound has become an indispensable tool in this field.
Metabolic Labeling Strategies Coupled with Click Chemistry
As introduced earlier, metabolic oligosaccharide engineering involves feeding cells azido-modified sugars, which are then incorporated into various glycoconjugates by the cell's own biosynthetic machinery. nih.govnih.gov This strategy, when combined with this compound, allows for the global labeling of cellular glycans. The biotin tag facilitates the enrichment of these labeled glycans or glycoproteins from complex biological samples using streptavidin-coated beads. researchgate.net
This enrichment is a critical step for subsequent detailed analysis by mass spectrometry, enabling the identification and quantification of a wide range of glycans and their carrier proteins. sigmaaldrich.comnih.govescholarship.org This approach has been successfully applied to identify alterations in glycosylation patterns associated with various physiological and pathological states.
| Study Focus | Sample Type | Key Analytical Technique | Outcome | Reference |
| Glycoproteomic analysis | Cultured cells | Mass spectrometry | Identification and quantification of glycoproteins | nih.govresearchgate.net |
| Visualization of cellular glycans | Cells and organisms | Fluorescence microscopy | Imaging of glycan localization and dynamics | nih.gov |
| Profiling of O-GlcNAcylated proteins | Cell lysates | Western blotting, mass spectrometry | Identification of proteins with O-GlcNAc modifications | biorxiv.org |
Direct Modification of Purified Glycans
In addition to labeling glycans within a cellular context, this compound can also be used for the direct chemical modification of purified glycans or glycoconjugates that have been chemically or enzymatically modified to contain an azide group. This in vitro labeling is valuable for a variety of applications, including the generation of biotinylated glycan probes for studying glycan-protein interactions or for immobilization onto sensor surfaces. While less common than metabolic labeling, this direct approach offers a way to label specific, well-defined glycan structures for functional studies.
Development of Affinity-Based Research Tools and Platforms
The high-affinity, non-covalent interaction between biotin and streptavidin (or its variants like avidin (B1170675) and neutravidin) is one of the most widely exploited partnerships in biotechnology. By incorporating a biotin tag onto biomolecules, this compound enables the development of a range of affinity-based tools.
Biotinylated molecules can be immobilized on streptavidin-coated surfaces, such as agarose beads for affinity chromatography or microplates for binding assays. abtbeads.comfishersci.cagbiosciences.comgbiosciences.comthermofisher.com For instance, a protein of interest that has been metabolically labeled with an azide and subsequently reacted with this compound can be purified from a complex mixture using a streptavidin affinity column.
Furthermore, this compound is a valuable reagent in chemical proteomics and activity-based protein profiling (ABPP). nih.govbeilstein-journals.orguniversiteitleiden.nlnih.govfrontiersin.orgbiorxiv.org In these approaches, a small molecule probe designed to interact with a specific class of proteins is functionalized with an azide group. After incubation with a cell lysate or live cells, the probe-bound proteins can be tagged with this compound and subsequently enriched and identified by mass spectrometry. This strategy is powerful for discovering the protein targets of drugs and bioactive small molecules.
| Application | Principle | Example of Use | Reference |
| Affinity Chromatography | Immobilization of biotinylated molecules on streptavidin-coated resin. | Purification of biotin-tagged proteins from cell lysates. | abtbeads.comgbiosciences.com |
| Chemical Proteomics | Enrichment of azide-probed proteins using DBCO-biotin and streptavidin beads. | Identification of the cellular targets of natural products. | beilstein-journals.org |
| Activity-Based Protein Profiling (ABPP) | Labeling and enrichment of active enzymes using azide-functionalized activity-based probes. | Profiling enzyme activity in complex biological samples. | nih.govnih.gov |
Methodologies for Affinity Purification and Enrichment of Biomolecules
The strong and specific interaction between biotin and streptavidin (or avidin/neutravidin) is widely exploited for the affinity purification and enrichment of biomolecules. This compound allows for the covalent labeling of target biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. This covalent linkage, followed by affinity capture, provides a powerful and versatile method for isolating specific biomolecules from complex mixtures such as cell lysates.
The study of protein-protein interactions is fundamental to understanding cellular processes. This compound is instrumental in pull-down assays designed to isolate specific proteins and their interacting partners. In a typical workflow, a "bait" protein is expressed with an azide-containing unnatural amino acid. This azide-modified protein is then covalently labeled with this compound via a copper-free click reaction. The resulting biotinylated protein can then be captured using streptavidin-coated magnetic beads or agarose resin. apexbt.comsigmaaldrich.com This allows for the efficient "pull-down" of the bait protein along with any stably interacting "prey" proteins. apexbt.com The entire complex can be eluted and analyzed by techniques such as mass spectrometry to identify the interacting partners.
This method offers high specificity due to the bioorthogonal nature of the click chemistry reaction and the high affinity of the biotin-streptavidin interaction. medchemexpress.com The covalent nature of the DBCO-azide linkage ensures that the biotin tag is not lost during the purification process.
Table 1: Comparison of Protein Pull-Down Methodologies
| Feature | Traditional Affinity Tag (e.g., His-tag, FLAG-tag) | DBCO-Biotin Labeling of Azide-Modified Proteins |
|---|---|---|
| Tagging Strategy | Genetically encoded peptide tag | Post-translational covalent labeling of an azide group |
| Interaction | Antibody-antigen or metal chelation | Biotin-streptavidin |
| Affinity | Variable (micromolar to nanomolar range) | Extremely high (femtomolar range) |
| Specificity | Can have off-target binding of antibodies or metal ions | High specificity from bioorthogonal click reaction |
| Elution Conditions | Often requires harsh denaturants or specific competitors | Can be performed under mild or denaturing conditions |
The principles of click-labeling and affinity purification can be extended to other classes of biomolecules, such as nucleic acids and glycans.
Nucleic Acids: DNA or RNA molecules can be synthesized with azide-modified nucleotides. These azide-containing nucleic acids can then be specifically labeled with this compound. This allows for their selective enrichment from complex biological samples using streptavidin-coated solid supports. nih.gov This technique is valuable for studying DNA-protein interactions, as the biotinylated DNA can be used as a probe to capture and identify binding proteins. nih.gov
Glycans: Glycans play crucial roles in many biological processes, and their study often requires their isolation and analysis. Metabolic labeling using azide-modified sugars allows for the incorporation of azides into cellular glycans. These azide-functionalized glycans can then be reacted with this compound. nih.gov The resulting biotinylated glycans can be enriched using streptavidin affinity chromatography for subsequent analysis by mass spectrometry or other techniques. nih.govnih.gov This approach has been instrumental in glycoproteomics for the identification and quantification of glycosylated proteins.
Strategies for Biomolecule Immobilization on Solid Supports
The immobilization of biomolecules onto solid surfaces is a cornerstone of many modern biotechnological platforms, including microarrays, biosensors, and various research assays. This compound provides a robust and versatile method for attaching azide-modified biomolecules to streptavidin-coated surfaces.
Biochips and microarrays allow for the simultaneous analysis of thousands of biomolecular interactions on a miniaturized surface. This compound can be used to create spatially defined patterns of immobilized biomolecules. For instance, a surface can be functionalized with streptavidin. Then, different azide-modified biomolecules (such as proteins, peptides, or oligonucleotides) can be labeled with this compound and subsequently spotted onto the streptavidin-coated surface at specific locations. nih.gov The high-affinity biotin-streptavidin interaction ensures stable immobilization of the biomolecules, creating a functional microarray for high-throughput screening of binding partners, enzyme activities, or other biological functions.
Biosensors are analytical devices that detect the presence of specific biomolecules. The performance of a biosensor is critically dependent on the effective immobilization of a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) onto the sensor surface. This compound offers a powerful method for surface functionalization.
A sensor surface, such as a gold electrode or an optical waveguide, can be coated with streptavidin. nih.govresearchgate.net An azide-modified bioreceptor molecule can then be labeled with this compound and immobilized onto the streptavidin-coated surface. nih.gov This strategy provides a stable and oriented immobilization of the bioreceptor, which is crucial for sensitive and reproducible detection of the target analyte. mdpi.com This approach has been utilized in the development of various biosensor platforms, including electrochemical and optical biosensors. nih.govresearchgate.net
Table 2: Key Steps in Biosensor Surface Functionalization using this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Surface Preparation | Coating the biosensor surface with a layer of streptavidin. | To create a uniform and high-affinity binding surface. |
| 2. Bioreceptor Modification | Introduction of an azide group into the bioreceptor molecule. | To enable specific reaction with the DBCO group. |
| 3. Biotinylation | Reaction of the azide-modified bioreceptor with this compound. | To attach a biotin handle to the bioreceptor. |
| 4. Immobilization | Incubation of the biotinylated bioreceptor with the streptavidin-coated surface. | To achieve stable and specific attachment of the bioreceptor to the sensor. |
Magnetic beads are versatile solid supports that can be easily manipulated using a magnetic field, simplifying washing and separation steps in various assays. thermofisher.com Streptavidin-coated magnetic beads are widely used for the immobilization of biotinylated molecules. medchemexpress.comresearchgate.net
By labeling an azide-modified protein or other biomolecule with this compound, it can be efficiently immobilized onto streptavidin-coated magnetic beads. nih.govresearchgate.net This has numerous applications in research, including:
Immunoassays: An antibody can be azide-modified, labeled with this compound, and then immobilized on magnetic beads. These functionalized beads can then be used to capture its specific antigen from a complex sample. nih.gov
Enzyme Assays: An enzyme can be immobilized on magnetic beads, allowing for easy separation of the enzyme from the reaction mixture to stop the reaction or for reuse of the enzyme.
Nucleic Acid Hybridization Assays: A biotinylated DNA or RNA probe can be immobilized on magnetic beads to capture complementary sequences from a sample.
The use of this compound in conjunction with magnetic beads provides a rapid, efficient, and highly specific method for immobilizing biomolecules for a wide range of research applications. researchgate.netnih.gov
Applications in Targeted Protein Degradation Research (PROTACs)
Innovations in Bioimaging and Detection Technologies
The unique combination of a bioorthogonal reactive group (DBCO) and a high-affinity tag (biotin) makes this compound a powerful reagent for developing advanced imaging and detection methods. It enables a two-step "pre-targeting" approach where a biological molecule or location is first labeled with an azide, followed by detection with the DBCO-biotin conjugate.
Integration into Fluorescent and Radiochemical Imaging Probes for Molecular Research
This compound is readily integrated into multi-step imaging workflows. In cellular imaging, a target of interest (e.g., a specific protein or cell-surface glycan) can be metabolically or chemically labeled with an azide group. Subsequent treatment with this compound leads to its covalent attachment to the azido-labeled target. The final visualization step is achieved by adding a fluorescently tagged streptavidin conjugate, which binds to the biotin moiety. baseclick.eu This strategy amplifies the signal and allows for flexible choices of fluorophores without needing to synthesize a new fluorescent probe for each target. jenabioscience.comnih.gov
This same principle applies to radiochemical imaging for techniques like Positron Emission Tomography (PET). A radiolabeled streptavidin or avidin could be used to detect biotinylated targets in vivo. Alternatively, the DBCO moiety itself can be used to attach radiolabels for direct imaging applications. iris-biotech.de
Table 3: Comparison of Imaging Modalities Using DBCO-Biotin Probes
| Feature | Fluorescent Imaging | Radiochemical Imaging |
| Principle | Detection of light emission from a fluorophore. | Detection of radiation from a radioisotope. |
| Resolution | High (sub-cellular). | Lower (tissue/organ level). |
| Sensitivity | Moderate to high. | Very high. |
| Application | In vitro cell imaging, microscopy. | In vivo whole-body imaging (e.g., PET). |
| DBCO-Biotin Role | Links target to a fluorescent streptavidin conjugate. | Links target to a radiolabeled streptavidin or serves as a direct radiolabeling site. iris-biotech.de |
Development of Enzyme-Linked Immunosorbent Assay (ELISA) Variants and Proximity-Based Assays
The high affinity of the biotin-streptavidin interaction is widely exploited in immunoassays. This compound can be used to develop novel ELISA-like assays for detecting azide-modified analytes. For example, an azide-containing protein could be captured on a microplate and then detected by incubation with this compound, followed by a streptavidin-enzyme conjugate (like streptavidin-HRP). This provides a sensitive and specific detection method that is independent of traditional antibodies against the analyte.
In the context of proximity-based assays, such as proximity-dependent biotinylation (e.g., BioID, TurboID), this compound can be used to validate interactions. nih.govresearchgate.net For instance, if a proximity labeling experiment identifies a protein as an interactor, one could engineer the system to introduce an azide onto the bait protein. A subsequent reaction with this compound and detection with labeled streptavidin in a plate-based format could confirm and quantify the interaction.
Adaptation for Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research. This compound is an excellent tool for chemical proteomics workflows aimed at identifying and quantifying specific subsets of proteins, such as newly synthesized proteins or proteins with specific post-translational modifications. nih.gov
A common strategy involves metabolic labeling of cells with an azide-containing amino acid analogue. After a period of incorporation into newly synthesized proteins, the cells are lysed, and the proteome is reacted with this compound. This "clicks" the biotin tag onto all the azide-modified proteins. These biotinylated proteins can then be selectively enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested and analyzed by mass spectrometry, allowing for the identification of the proteome synthesized during the labeling period. nih.govresearchgate.net This approach significantly reduces sample complexity and increases the sensitivity for detecting low-abundance proteins. The characteristic fragmentation of biotin-containing peptides in the mass spectrometer can also aid in their confident identification. beilstein-journals.org
Table 4: Illustrative Workflow for Mass Spectrometry-Based Proteomics
| Step | Description | Purpose |
| 1. Labeling | Treat cells with an azide-modified metabolic precursor (e.g., azidohomoalanine). | Incorporate an azide handle into a specific protein sub-population. |
| 2. Lysis & Conjugation | Lyse cells and react the proteome with this compound. | Covalently attach a biotin tag to the azide-labeled proteins via click chemistry. |
| 3. Enrichment | Incubate lysate with streptavidin-coated magnetic beads. | Isolate biotinylated proteins from the total proteome. |
| 4. Digestion | Elute and digest the enriched proteins into peptides (e.g., with trypsin). | Prepare the sample for mass spectrometry analysis. |
| 5. MS Analysis | Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Identify and quantify the enriched proteins. youtube.com |
Methodological Refinements and Strategic Considerations in Research Applications of Dbco Nhco Peg2 Biotin
Comparative Analysis with Alternative Bioorthogonal Chemistries
The choice of a bioorthogonal reaction depends on the specific requirements of the experiment, such as the need for rapid kinetics, biocompatibility, or small reagent size. The SPAAC reaction involving DBCO is often compared with Staudinger ligation and tetrazine ligation. h1.co
Staudinger Ligation: This reaction occurs between an azide (B81097) and a phosphine-based reagent. acs.org Like SPAAC, it is copper-free and effective for labeling on live cells. nih.govscribd.com However, the phosphine (B1218219) reagents can be susceptible to air oxidation, and the reaction kinetics are generally slower than SPAAC with strained cyclooctynes. nih.gov
Tetrazine Ligation: This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, typically involves a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov Its most significant advantage is its exceptionally fast reaction rate, which can be orders of magnitude faster than SPAAC. nih.govnih.gov This makes it ideal for in vivo applications where reagent concentrations are low and reaction times are short. jenabioscience.comiris-biotech.de While the reactants are generally stable, some tetrazines may have limited stability in aqueous media. iris-biotech.de
The following table provides a comparative overview of these key bioorthogonal chemistries.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation (iEDDA) | Staudinger Ligation |
| Reactants | Azide + Strained Alkyne (e.g., DBCO) | Tetrazine + Strained Alkene (e.g., TCO) | Azide + Phosphine |
| Catalyst | None (Copper-free) interchim.fr | None iris-biotech.de | None |
| **Reaction Rate (k₂) ** | ~1 M⁻¹s⁻¹ nih.gov | 10³ - 10⁵ M⁻¹s⁻¹ nih.goviris-biotech.de | ~0.002 - 0.01 M⁻¹s⁻¹ |
| Biocompatibility | Excellent; widely used in vivo nih.gov | Excellent; highly effective for in vivo imaging iris-biotech.de | Good; compatible with live cells nih.gov |
| Key Advantages | High stability of reactants, well-established protocols aatbio.com | Extremely fast kinetics, suitable for low concentrations nih.gov | Small size of azide reporter group acs.org |
| Limitations | Slower kinetics than tetrazine ligation nih.gov | Reactants are bulkier than azides/phosphines nih.gov | Slower kinetics, potential for phosphine oxidation |
Design Principles for Linker Functionality: Enhancing Specificity, Reversibility, and Cleavability in Research Tools
Design principles for advanced linkers often focus on incorporating motifs that respond to specific chemical or biological stimuli. nih.govbiosynth.com This allows for applications such as the elution of captured proteins from streptavidin beads under mild conditions, preserving their structure and function.
The table below summarizes common cleavable linker designs.
| Linker Type | Cleavage Stimulus | Mechanism | Application Example |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP) | Reduction of the -S-S- bond to two thiols (-SH) njbio.com | Release of captured proteins from a solid support for mass spectrometry analysis. researchgate.net |
| pH-Sensitive (e.g., Hydrazone) | Acidic pH (e.g., in lysosomes) | Hydrolysis of the hydrazone bond under acidic conditions. njbio.com | Targeted drug release within the acidic environment of endosomes or lysosomes. |
| Enzyme-Cleavable | Specific proteases (e.g., Cathepsin B) | Proteolytic cleavage of a specific peptide sequence incorporated into the linker. nih.govnih.gov | Site-specific activation of a therapeutic agent at a tumor site where protease activity is elevated. biosynth.com |
| Photocleavable | UV Light | Light-induced cleavage of a photolabile group (e.g., o-nitrobenzyl). | Spatiotemporal control over the release of a signaling molecule or drug. |
Mitigation of Non-Specific Interactions and Background in Complex Biological Samples
A major challenge in using biotin-based probes in complex samples like cell lysates is managing non-specific binding and background signal. nih.govnih.gov This can arise from two sources: the probe itself binding to unintended targets, and interference within the biotin-streptavidin detection system.
Mitigating Probe-Related Non-Specific Binding: Hydrophobic and electrostatic interactions can cause the probe to bind non-specifically to proteins or other macromolecules. The hydrophilic PEG2 spacer in DBCO-NHCO-PEG2-Biotin helps to reduce such interactions. biochempeg.com Additional strategies include:
Blocking Agents: Pre-incubating the sample with blocking proteins like bovine serum albumin (BSA) or detergents such as Tween 20 can saturate non-specific binding sites. nicoyalife.com
Optimized Washing: Increasing the stringency of wash buffers, for example by increasing salt concentration (e.g., NaCl) or including mild detergents, can help remove weakly bound, non-specific proteins. nicoyalife.comresearchgate.netnih.gov
Pre-clearing: Incubating the sample with unconjugated streptavidin beads before the pull-down experiment can remove proteins that naturally bind to the beads. researchgate.net
Mitigating Biotin-Streptavidin System Background: The high affinity of the biotin-streptavidin interaction is a double-edged sword, as it can be a source of background. google.com
Endogenous Biotin (B1667282): Many cells and tissues contain endogenous biotinylated proteins, which can be detected by streptavidin conjugates and lead to false-positive signals. This can be mitigated by pre-incubating the sample with free streptavidin to block these endogenous biotin molecules before adding the biotinylated probe. researchgate.net
Non-Specific Streptavidin Binding: Streptavidin itself can sometimes bind non-specifically to cellular components. To address this, it is crucial to include a blocking step using free biotin after the primary probe incubation but before adding the streptavidin conjugate. google.com This saturates any unoccupied biotin-binding sites on the streptavidin, preventing it from binding to anything other than the biotinylated probe. researchgate.net Additionally, ensuring thorough washing after the streptavidin incubation step is critical to remove any unbound conjugate. researchgate.net
By implementing these methodological refinements and strategic considerations, researchers can effectively leverage the capabilities of this compound for precise and sensitive applications in chemical biology.
Challenges and Future Directions in Dbco Nhco Peg2 Biotin Research
Addressing Challenges in Specificity and Efficiency Across Complex Biological Research Models
A primary challenge in the application of DBCO-NHCO-PEG2-Biotin lies in ensuring high specificity and reaction efficiency within the crowded and complex environment of living cells and organisms. researchgate.net While SPAAC is highly selective for azides, off-target reactions, though minimal, can occur, particularly with thiol-containing molecules. licorbio.com Furthermore, the reaction kinetics of SPAAC, while generally fast, can be influenced by the steric hindrance and electronic environment of both the DBCO and azide (B81097) reaction partners. nih.gov In complex biological models, such as tissues and whole organisms, achieving sufficient concentrations of the labeling reagent at the target site without causing toxicity or non-specific binding remains a significant hurdle.
Future research is focused on the rational design of next-generation cyclooctynes with improved reaction rates and stability. magtech.com.cn Strategies include the introduction of electron-withdrawing groups to the DBCO core to enhance its reactivity towards azides. nih.gov Additionally, optimizing the length and composition of the PEG spacer in biotinylation reagents can improve their pharmacokinetic and pharmacodynamic properties, leading to better target accessibility and reduced background signal in vivo.
Table 1: Comparison of Second-Order Rate Constants for Selected Cyclooctynes in SPAAC Reactions This table provides a comparative overview of the reaction kinetics of different cyclooctyne (B158145) derivatives, highlighting the ongoing efforts to improve the efficiency of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| Cyclooctyne (OCT) | ~10⁻³ | Baseline reactivity, limited use in biological systems. |
| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | Increased reactivity due to propargylic fluorination. nih.gov |
| Dibenzocyclooctyne (DIBO/DBCO) | ~10⁻¹ | Good balance of reactivity and stability. nih.gov |
| Biarylazacyclooctynone (BARAC) | ~1 | High reactivity, suitable for in vivo imaging with low concentrations. magtech.com.cn |
| Difluorobenzocyclooctyne (DIFBO) | >1 | Combines strain enhancement and LUMO lowering for very high reactivity. magtech.com.cn |
Exploration of Novel Bioconjugation Targets and Methodologies
The versatility of the DBCO-azide ligation has prompted the exploration of novel biomolecular targets beyond well-established applications in labeling proteins and glycans. creativepegworks.comcd-bioparticles.com Researchers are increasingly applying this chemistry to study lipids, nucleic acids, and other metabolites by incorporating azide-modified precursors into cellular pathways. nih.gov This allows for the in situ labeling and subsequent analysis of these molecules within their native cellular context.
Furthermore, there is a growing interest in developing mutually orthogonal bioorthogonal reactions, where multiple distinct labeling chemistries can be used simultaneously within the same biological system. nih.govresearchgate.net This would allow for the independent labeling and tracking of different biomolecules, providing a more comprehensive understanding of complex biological processes. For instance, combining SPAAC with other bioorthogonal reactions, such as the tetrazine ligation or photo-inducible cycloadditions, could enable multi-color imaging or the simultaneous pull-down of different interacting partners. nih.govnih.gov
Integration into Automated and High-Throughput Research Workflows for Discovery
The robustness and high efficiency of copper-free click chemistry make it well-suited for integration into automated and high-throughput research workflows. pnas.org In drug discovery, for example, this compound can be used in high-throughput screening assays to identify molecules that interact with a specific target. canada.ca By labeling a target protein with an azide and then incubating it with a library of potential binding partners, compounds that bind to the target can be captured and detected using streptavidin-conjugated reporters.
The development of microfluidic devices and robotic liquid handling systems further enhances the potential for high-throughput applications. These technologies allow for the precise and rapid mixing of reagents in small volumes, enabling the screening of large compound libraries in a cost-effective and time-efficient manner. The integration of DBCO-based bioconjugation into these automated platforms is expected to accelerate the pace of drug discovery and systems biology research.
Development of Advanced Bioconjugate Libraries for Research Screening and Lead Identification
The ability to create large and diverse libraries of biotinylated probes is crucial for screening and identifying lead compounds in drug development. nih.gov this compound serves as a key building block in the synthesis of such libraries. By attaching this reagent to a wide range of small molecules, peptides, or other scaffolds, researchers can generate a collection of probes for screening against various biological targets. nih.govresearchgate.net
One promising area is the development of antibody-drug conjugate (ADC) libraries. acs.org By incorporating azide-bearing unnatural amino acids into specific sites on an antibody, DBCO-functionalized cytotoxic drugs can be attached with precise stoichiometry and location. nih.gov This allows for the creation of homogenous ADC populations with optimized therapeutic indices. High-throughput screening of these libraries can then identify the most potent and selective ADC candidates for further development.
Table 2: Applications of DBCO-Biotin Conjugates in Library Screening This table outlines various applications of DBCO-biotin reagents in the development and screening of bioconjugate libraries for therapeutic and research purposes.
| Library Type | Screening Application | Research Area |
|---|---|---|
| Small Molecule Libraries | Target identification and validation | Drug Discovery |
| Peptide Libraries | Identification of bioactive peptides | Proteomics |
| Antibody-Drug Conjugate (ADC) Libraries | Screening for efficacy and specificity | Oncology canada.caacs.org |
| Glycan Libraries | Probing glycan-protein interactions | Glycobiology |
| Nucleic Acid Libraries | Isolation of specific DNA/RNA sequences | Genomics |
Potential for Advancing Quantitative and Spatiotemporal Resolution in Chemical Biology Research
A significant future direction for this compound research is its application in techniques that offer higher quantitative and spatiotemporal resolution. Quantitative proteomics, for instance, can benefit from the precise and efficient labeling of newly synthesized proteins with azide-containing amino acids, followed by biotinylation with a DBCO reagent and subsequent mass spectrometry-based quantification.
Moreover, the combination of bioorthogonal chemistry with advanced imaging techniques holds immense promise for visualizing biological processes with unprecedented detail. nih.govrsc.orgresearchgate.net Photo-inducible bioorthogonal reactions, for example, allow for the precise control of labeling in both space and time. nih.govacs.org By using a photo-caged DBCO reagent, the cycloaddition reaction can be initiated at a specific location within a cell or tissue by shining light on that area. This enables the study of dynamic processes, such as protein trafficking or signal transduction, with high spatiotemporal resolution. nih.govrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the structural components of DBCO-NHCO-PEG2-Biotin, and how do they contribute to its functionality in biomolecular labeling?
- Answer : this compound comprises three functional units:
- DBCO (Dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for covalent bonding with azide-modified biomolecules, bypassing cytotoxic copper catalysts .
- PEG2 (Polyethylene Glycol, 2-unit) : Enhances solubility, reduces immunogenicity, and minimizes nonspecific interactions in aqueous environments .
- Biotin : Facilitates high-affinity binding to streptavidin/avidin, enabling downstream detection or purification via affinity columns .
Q. How can this compound be used to track ligand-receptor interactions in live-cell imaging?
- Answer : The compound’s DBCO group allows rapid, bioorthogonal conjugation with azide-tagged ligands (e.g., antibodies, small molecules). Post-conjugation, biotin enables visualization using fluorophore-conjugated streptavidin.
- Protocol :
- Pre-label cells with azide-modified ligands.
- Add this compound (10–50 µM) to the culture medium for 30 minutes.
- Fix cells and incubate with Alexa Fluor 647-streptavidin.
- Image using confocal microscopy, ensuring controls for nonspecific binding .
Advanced Research Questions
Q. How should researchers optimize reaction conditions when this compound exhibits inconsistent labeling efficiency across experimental replicates?
- Answer : Contradictions in labeling efficiency often arise from:
- Variable azide density : Quantify azide incorporation on targets via mass spectrometry or fluorogenic assays (e.g., CuAAC with alkyne-fluorophore) .
- PEG2 hydrolysis : Monitor compound stability by HPLC under storage conditions (-20°C, desiccated). Degradation products (e.g., free biotin) compete for streptavidin binding .
- Solution : Pre-incubate the compound with excess streptavidin to block hydrolyzed biotin, then remove unbound streptavidin via size-exclusion chromatography .
Q. What strategies can mitigate steric hindrance when using this compound in multi-step conjugations (e.g., drug delivery systems)?
- Answer : Steric interference is common in systems combining click chemistry and biotin-streptavidin binding. Mitigation approaches include:
- Sequential conjugation : First attach this compound to azide-modified nanoparticles, then load biotinylated drugs post-purification to avoid competition .
- PEG spacer optimization : Replace PEG2 with longer PEG chains (e.g., PEG4 or PEG6) to increase distance between functional groups, reducing steric clashes .
- Validation : Use Förster resonance energy transfer (FRET) to confirm spatial separation between DBCO and biotin moieties .
Q. How can this compound be integrated into redox-responsive drug delivery platforms?
- Answer : Incorporate disulfide bonds (e.g., using analogues like DBCO-S-S-PEG3-Biotin) between the PEG and biotin. Under reducing environments (e.g., tumor cytoplasm), disulfide cleavage releases the therapeutic payload.
- Experimental Design :
- Synthesize azide-functionalized liposomes loaded with doxorubicin.
- Conjugate DBCO-S-S-PEG3-Biotin to the liposome surface.
- Use streptavidin bridges to attach biotinylated targeting ligands.
- Validate redox sensitivity via glutathione-triggered drug release assays .
Methodological Best Practices
- Storage : Aliquot and store at -20°C under argon to prevent PEG oxidation and DBCO ring hydrolysis .
- Quantification : Use UV-Vis spectroscopy (ε = 11,000 M⁻¹cm⁻¹ at 309 nm for DBCO) to determine concentration before critical experiments .
- Ethical Compliance : Adhere to institutional guidelines for biomolecule handling and disposal. Note that this compound is strictly for research and not human trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
